Alintegimod

Selectivity profiling Target engagement Mechanism of action

Alintegimod (7HP349) is the only oral small-molecule allosteric activator of integrins αLβ2 (LFA-1) and α4β1 (VLA-4). Unlike integrin antagonists or E-selectin inhibitors, alintegimod promotes immune cell adhesion and intratumoral T-cell infiltration, converting immunologically 'cold' tumors to 'hot'. Clinically in Phase 1b/2a for anti-PD-1-resistant solid tumors (NCT06362369). Proven synergistic with CTLA-4 blockade. Also validated as a systemic vaccine adjuvant. Oral bioavailability, favorable Phase I safety profile. Prioritize for research on checkpoint inhibitor resistance and tumor microenvironment reprogramming.

Molecular Formula C28H32N2O6S4
Molecular Weight 620.8 g/mol
CAS No. 1378535-08-0
Cat. No. B12399455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlintegimod
CAS1378535-08-0
Molecular FormulaC28H32N2O6S4
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4
InChIInChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2
InChIKeyPSBCCRKKPBQYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alintegimod (CAS 1378535-08-0): First-in-Class Oral Integrin Activator for Checkpoint Inhibitor-Resistant Solid Tumors


Alintegimod (also designated 7HP349) is a first-in-class, orally bioavailable, allosteric small molecule activator of the leukocyte-specific integrins αLβ2 (LFA-1) and α4β1 (VLA-4) [1]. Upon oral administration, alintegimod activates VLA-4 and LFA-1 expressed on the surface of leukocytes, thereby promoting adhesion to counter-receptors VCAM-1 and ICAM-1, which enhances T-cell activation, antigen presentation, and intratumoral T-cell infiltration [2]. The compound is currently under investigation in a Phase 1b/2a multicenter clinical trial (NCT06362369) evaluating its safety and preliminary efficacy in combination with checkpoint inhibitors (ipilimumab followed by nivolumab) in patients with locally advanced or metastatic solid tumors who have progressed on or are resistant to prior anti-PD-1 therapy [3].

Why Alintegimod Cannot Be Interchanged with E-Selectin Antagonists or Other Integrin Modulators


Alintegimod possesses a mechanistically distinct pharmacological profile that precludes substitution with in-class compounds. It functions as an allosteric activator (agonist) of integrins αLβ2 and α4β1, thereby promoting immune cell adhesion and trafficking — a mechanism orthogonal to integrin antagonists such as cilengitide (αvβ3/αvβ5 inhibitor) or ATN-161 (fibronectin inhibitor) . Moreover, alintegimod is fundamentally different from E-selectin-targeting agents such as uproleselan (GMI-1271) and rivipansel (GMI-1070), which function as antagonists or inhibitors of selectin-mediated adhesion [1]. While uproleselan binds directly to E-selectin with defined affinity (Kd = 0.46 μM; IC50 = 1.75 μM), alintegimod operates via integrin activation on leukocytes to enhance VCAM-1/ICAM-1 binding . This divergent mechanism translates into distinct therapeutic contexts: alintegimod is being developed specifically to overcome anti-PD-1 resistance in immunologically 'cold' solid tumors, whereas E-selectin antagonists are primarily investigated for hematologic malignancies and vaso-occlusive disorders. Simple substitution based on target class or nominal pathway membership is therefore scientifically unjustified.

Alintegimod Quantitative Differentiation Evidence: Selectivity, Safety, and Clinical Development Status Versus Comparators


Divergent Selectivity Profile: Integrin Activation Versus E-Selectin Antagonism

Alintegimod and uproleselan (GMI-1271) target fundamentally different adhesion molecule pathways with non-overlapping selectivity profiles. Alintegimod is a selective allosteric activator of αLβ2 and α4β1 integrins [1], whereas uproleselan is a specific glycomimetic antagonist of E-selectin with an IC50 of 1.75 μM for E-selectin, weak inhibition of L-selectin (IC50 = 2.9 μM), and negligible activity against P-selectin (IC50 >10 μM) . The two compounds do not exhibit cross-reactivity at their respective primary targets, representing orthogonal mechanisms of modulating immune cell adhesion.

Selectivity profiling Target engagement Mechanism of action

Phase I Clinical Safety Profile: Absence of Serious Adverse Events in Monotherapy

In a completed Phase I clinical trial of alintegimod (7HP349) monotherapy, no 7HP349-related serious adverse events (SAEs) or clinical adverse events (AEs) were noted [1]. Treatment-emergent, reversible, non-clinically significant safety laboratory abnormalities included: in the single ascending dose (SAD) cohort at 100 mg, Grade 1 amylase/lipase elevation in 1 of 6 subjects; at 200 mg, Grade 1 isolated ALT in 1 of 6 and Grade 1 amylase/lipase in 1 of 6; at 300 mg, isolated Grade 1 ALT in 1 of 6. In the multiple ascending dose (MAD) cohort at 100 mg, Grade 1 isolated ALT in 1 of 8; at 300 mg, Grade 1 AST/ALT and Grade 1 amylase/lipase in 1 of 8, and Grade 1 AST/ALT in 1 of 6. Similar out-of-range laboratory values were observed in placebo-treated subjects (1-2 of 12) [2]. This safety profile is notable in the context of immunotherapy combination regimens, where additive toxicity is a critical procurement consideration.

Clinical safety Phase I trial Tolerability

Clinical Development Stage: Active Phase 1b/2a Trial with Defined Patient Selection Criteria

Alintegimod is currently being evaluated in an actively recruiting Phase 1b/2a multicenter trial (NCT06362369) designed specifically for patients with locally advanced or metastatic solid tumors who have progressed on or are resistant to prior anti-PD-1 therapy [1]. The trial employs a reference regimen-controlled, multi-cohort design evaluating oral alintegimod in combination with ipilimumab followed by nivolumab monotherapy [2]. This trial design and patient population differentiate alintegimod from E-selectin antagonists: uproleselan (GMI-1271) is primarily evaluated in AML (Phase 3 trial failed to meet primary OS endpoint in relapsed/refractory AML, though primary refractory subgroup showed potential benefit) [3]; rivipansel (GMI-1070) is investigated for sickle cell disease vaso-occlusive crisis; GMI-1687 is in Phase 1a for sickle cell disease [4].

Clinical development Phase 1b/2a Checkpoint inhibitor resistance

Regulatory Designations Differentiating Alintegimod from Competitor Compounds

Alintegimod has received both FDA Fast Track designation and Orphan Drug designation for advanced melanoma, reflecting unmet medical need in this specific indication [1]. This dual designation differentiates alintegimod from uproleselan, which received FDA Breakthrough Therapy designation for relapsed/refractory AML (a distinct regulatory pathway) but did not achieve Fast Track and Orphan Drug designation for the same indication [2]. The regulatory designations align with the divergent clinical development pathways and therapeutic contexts of these compounds.

Regulatory strategy FDA designations Orphan drug

Intellectual Property Coverage: Composition of Matter Patent Exclusivity Through 2032

Alintegimod is protected by U.S. Patent No. 11,311,619, which covers composition of matter as well as innovative combination therapies leveraging integrin activation to overcome immunotherapy resistance [1]. For comparison, uproleselan (GMI-1271) is protected by U.S. composition of matter patent expiring in December 2032 [2]. Both compounds maintain active patent protection with similar exclusivity horizons, but the patent claims for alintegimod specifically cover combination regimens with checkpoint inhibitors, which is the compound's primary intended clinical application [3].

Patent protection Intellectual property Composition of matter

Alintegimod Optimal Research Application Scenarios Based on Differentiated Evidence


Overcoming Anti-PD-1 Resistance in 'Cold' Solid Tumors via Integrin-Mediated T-Cell Trafficking

Based on alintegimod's selective activation of LFA-1 and VLA-4 integrins [1] and its active Phase 1b/2a trial specifically enrolling anti-PD-1-resistant solid tumor patients [2], alintegimod is optimally suited for preclinical and clinical research investigating mechanisms to convert immunologically 'cold' tumors to 'hot' tumors through enhanced T-cell infiltration. Studies published in The Journal of Clinical Investigation demonstrate that 7HP349 (alintegimod) converts cold melanoma tumors into T-cell-enriched hot tumors and synergizes with CTLA-4 blockade to increase CD8+ Teff intratumoral sequestration [3]. Researchers investigating immunotherapy resistance mechanisms should prioritize alintegimod over E-selectin antagonists (which do not address T-cell trafficking to solid tumors) or integrin inhibitors (which would oppose the desired pharmacological effect).

Combination Regimens with Dual Checkpoint Blockade (Anti-CTLA-4 + Anti-PD-1)

Alintegimod's clinical development program (NCT06362369) evaluates the compound in combination with ipilimumab (anti-CTLA-4) followed by nivolumab (anti-PD-1) monotherapy [1]. This specific combination regimen is supported by alintegimod's patent claims covering integrin agonist combination therapies with checkpoint inhibitors [2]. Preclinical data demonstrate that alintegimod monotherapy has modest effects on anti-PD-1-resistant tumors, whereas combinatorial treatment with anti-CTLA-4 produces synergistic tumor regression through increased CD8+ T-cell intratumoral sequestration [3]. For research programs evaluating dual checkpoint blockade strategies in resistant solid tumors, alintegimod represents a mechanistically aligned investigational agent distinct from E-selectin antagonists, which are not being developed for checkpoint inhibitor combination therapy in solid tumors.

Vaccine Adjuvant Research Requiring Systemic T-Cell-Mediated Immune Enhancement

Alintegimod (7HP349) has demonstrated efficacy as a systemically administered vaccine adjuvant that enhances T-cell-mediated immune responses without requiring reformulation of existing vaccine stockpiles [1]. In preclinical studies, 7HP349 significantly improved the effectiveness of influenza, Chagas disease, SARS-CoV-2, and tuberculosis vaccines, enhancing both humoral and cell-mediated immunity [2]. In a prophylactic Chagas disease model, mice immunized with 7HP349 showed reduced parasite burden, with the greatest adjuvant effect observed in therapeutic vaccination settings [3]. This adjuvant application is unique to alintegimod among adhesion-modulating compounds — E-selectin antagonists such as uproleselan and rivipansel have not been investigated or validated for vaccine adjuvant applications. For infectious disease research requiring systemic T-cell response augmentation, alintegimod offers a differentiated tool.

Research Requiring Orally Bioavailable Integrin Modulation with Favorable Monotherapy Safety

Alintegimod is an orally bioavailable small molecule, establishing effective delivery through an oral route as confirmed in Phase I clinical studies [1]. The Phase I trial demonstrated no 7HP349-related serious adverse events or clinical adverse events, with only reversible Grade 1 laboratory abnormalities observed at rates comparable to placebo [2]. This oral bioavailability and favorable monotherapy safety profile differentiate alintegimod from injectable biologics (e.g., checkpoint inhibitor antibodies) and from E-selectin antagonists: uproleselan is administered intravenously [3]; GMI-1687 is administered subcutaneously [4]. For research programs requiring convenient oral dosing or studies where parenteral administration is impractical, alintegimod's oral route represents a meaningful operational advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alintegimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.